molecular formula C22H52N2O8S2Si4 B13861252 S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate

S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate

Cat. No.: B13861252
M. Wt: 649.1 g/mol
InChI Key: LZAQBNGRCZMVRW-MMJZMHEISA-N
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Description

S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate: is a complex organic compound characterized by its multiple trimethylsilyl groups and a methanesulfonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.

    Formation of Ureido Group: The protected intermediate is then reacted with an isocyanate to form the ureido group.

    Introduction of Methanesulfonothioate Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonothioate moiety.

    Reduction: Reduction reactions can target the ureido group, converting it to an amine.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

    Oxidation: Oxidation can yield sulfone or sulfoxide derivatives.

    Reduction: Reduction can produce amine derivatives.

    Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonothioate and ureido groups.

Medicine

Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonothioate or ureido functionalities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanesulfonothioate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ureido group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonate
  • S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Ethanesulfonothioate

Uniqueness

The unique combination of trimethylsilyl, ureido, and methanesulfonothioate groups in S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H52N2O8S2Si4

Molecular Weight

649.1 g/mol

IUPAC Name

1-(2-methylsulfonylsulfanylethyl)-3-[(2R,5S)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]urea

InChI

InChI=1S/C22H52N2O8S2Si4/c1-34(26,27)33-15-14-23-22(25)24-21-20(32-38(11,12)13)19(31-37(8,9)10)18(30-36(5,6)7)17(29-21)16-28-35(2,3)4/h17-21H,14-16H2,1-13H3,(H2,23,24,25)/t17?,18-,19?,20?,21+/m0/s1

InChI Key

LZAQBNGRCZMVRW-MMJZMHEISA-N

Isomeric SMILES

C[Si](C)(C)OCC1[C@@H](C(C([C@@H](O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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